Cas no 1693868-75-5 (3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

3-Bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a brominated difluoromethyl-substituted pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the bromo and difluoromethyl groups, enhance reactivity and metabolic stability, making it a valuable intermediate for the synthesis of biologically active compounds. The propyl side chain contributes to lipophilicity, influencing solubility and binding affinity. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors or other targeted therapeutics due to its scaffold versatility. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1693868-75-5 structure
Product Name:3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No:1693868-75-5
MF:C10H14BrF2N3
MW:294.139068126678
CID:6357692
PubChem ID:136838525
Update Time:2025-10-29

3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • 3-Bromo-7-(difluoromethyl)-4,5,6,7-tetrahydro-2-propylpyrazolo[1,5-a]pyrimidine
    • 1693868-75-5
    • EN300-1118866
    • Inchi: 1S/C10H14BrF2N3/c1-2-3-6-8(11)10-14-5-4-7(9(12)13)16(10)15-6/h7,9,14H,2-5H2,1H3
    • InChI Key: YSZAGVKBUQUNFD-UHFFFAOYSA-N
    • SMILES: C12=C(Br)C(CCC)=NN1C(C(F)F)CCN2

Computed Properties

  • Exact Mass: 293.03392g/mol
  • Monoisotopic Mass: 293.03392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.68±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 378.2±42.0 °C(Predicted)
  • pka: 1.98±0.40(Predicted)

3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>

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Additional information on 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

Comprehensive Overview of 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1693868-75-5)

3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1693868-75-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyrazolo[1,5-a]pyrimidine core with bromo, difluoromethyl, and propyl substituents, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or bioactive scaffold, aligning with current trends in targeted therapy development.

In recent years, the demand for fluorinated compounds like 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has surged, driven by their enhanced metabolic stability and membrane permeability—key properties addressed in AI-driven drug design queries. The difluoromethyl group (-CF2H) is a notable motif, frequently searched in connection with hydrogen bond donors and lipophilicity optimization. This compound’s CAS No. 1693868-75-5 is often referenced in patent literature, underscoring its industrial relevance.

Synthetic routes to 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, topics trending in green chemistry forums. Its bromo substituent offers a handle for further functionalization, a feature highlighted in click chemistry discussions. Analytical characterization via NMR and LC-MS confirms its high purity, a critical factor for preclinical studies—a frequent search term among medicinal chemists.

The compound’s pyrazolo[1,5-a]pyrimidine backbone shares structural similarities with purines, linking it to ATP-competitive inhibitors—a hot topic in cancer research and immunology. Online queries often explore its solubility and stability under physiological conditions, reflecting practical concerns in formulation development. Notably, its propyl chain balances hydrophobicity, a design aspect debated in QSAR modeling communities.

Beyond pharmaceuticals, CAS No. 1693868-75-5 is investigated for organic electronics due to its conjugated system, aligning with searches for n-type semiconductors. Environmental scientists also examine its biodegradation pathways, responding to growing interest in sustainable chemistry. Regulatory databases classify it as non-hazardous, a detail emphasized in REACH compliance discussions.

In summary, 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exemplifies modern structure-activity relationship (SAR) optimization. Its multifaceted applications—from drug candidates to advanced materials—ensure its prominence in both academic and industrial research, addressing frequent search themes like high-throughput screening and molecular docking.

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